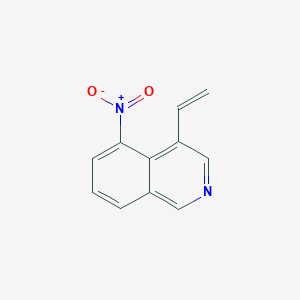

5-Nitro-4-vinylisoquinoline

Description

Contextualization of Isoquinoline (B145761) Scaffolds in Organic Synthesis

Isoquinoline and its derivatives are a major class of N-heterocyclic compounds that hold a significant position in both synthetic organic and medicinal chemistry. researchgate.netbohrium.com This structural motif is embedded in a multitude of natural alkaloids, including morphine and berberine, which exhibit a broad spectrum of pharmacological activities. rsc.org The therapeutic relevance of the isoquinoline skeleton has driven intense interest in the development of efficient and sustainable synthetic methods for its construction and functionalization. nih.gov

Historically, the synthesis of the isoquinoline core has been dominated by classical methods such as the Bischler-Napieralski, Pictet–Spengler, and Pomeranz–Fritsch reactions. researchgate.netacs.org While foundational, these methods can sometimes be limited by harsh reaction conditions or a narrow substrate scope. researchgate.net Consequently, modern organic chemistry has seen a surge in the development of novel synthetic strategies, including transition-metal-catalyzed reactions, to access diversely substituted isoquinolines. bohrium.com The ability to introduce substituents at various positions on the isoquinoline ring, such as the C-1, C-3, and C-4 positions, is crucial for tuning the molecule's biological and physical properties. nih.gov The inherent versatility and established biological importance of the isoquinoline framework make it an attractive and essential target for synthetic chemists aiming to discover new bioactive compounds. rsc.orgrsc.org

Table 1: Selected Bioactivities of Isoquinoline-Based Compounds

| Biological Activity | Reference |

|---|---|

| Anticancer | nih.govrsc.org |

| Antiviral | researchgate.net |

| Anti-inflammatory | researchgate.netnih.gov |

| Antioxidant | researchgate.netnih.gov |

| Enzyme Inhibition | researchgate.netnih.gov |

| Neuroprotective | rsc.org |

Significance of Nitro and Vinyl Functionalities in Advanced Organic Synthesis

The chemical character of 5-Nitro-4-vinylisoquinoline is defined by its two key functional groups. The strategic placement of nitro and vinyl groups on a core scaffold is a common tactic in organic synthesis to create versatile intermediates for building complex molecules. wiley.com

The nitro group (–NO₂) is a powerful and versatile functional group in organic synthesis. uniroma2.itmdpi.com Its strong electron-withdrawing nature significantly influences the electronic properties of the scaffold it is attached to, often activating it for nucleophilic aromatic substitution reactions. uniroma2.itmdpi-res.com The nitro group can be readily converted into a wide range of other functional groups, most notably an amino group (–NH₂) via reduction, which is a key step in the synthesis of many dyes and pharmaceuticals. wiley.com Furthermore, the nitro group can act as a good leaving group in certain reactions and can stabilize adjacent negative charges, facilitating the formation of new carbon-carbon bonds through reactions like the Henry (nitro-aldol) reaction. wiley.commdpi.commdpi-res.com

The vinyl group (–CH=CH₂) , an ethenyl functional group, is another cornerstone of modern organic synthesis. fiveable.mewikipedia.org Its carbon-carbon double bond serves as a reactive handle for a multitude of chemical transformations. fiveable.me Perhaps its most significant application is in polymerization, where vinyl monomers link together to form important materials like polyvinyl chloride (PVC). goong.comyoutube.com In the context of complex molecule synthesis, the vinyl group is an excellent participant in cross-coupling reactions. wikipedia.org Palladium-catalyzed reactions, such as the Heck reaction, allow for the formation of new carbon-carbon bonds by coupling the vinyl group with various substrates, providing a powerful tool for molecular elaboration. youtube.comwikipedia.org

Table 2: Key Roles of Nitro and Vinyl Groups in Organic Synthesis

| Functional Group | Key Characteristics & Reactions | Reference |

|---|---|---|

| **Nitro (–NO₂) ** | Strong electron-withdrawing group | uniroma2.itmdpi.com |

| Activates scaffolds for nucleophilic attack | mdpi-res.com | |

| Can be reduced to an amino group | wiley.com | |

| Serves as a versatile synthetic intermediate | uts.edu.au | |

| **Vinyl (–CH=CH₂) ** | Participates in polymerization reactions | wikipedia.orggoong.com |

| Undergoes addition reactions at the double bond | fiveable.me | |

| Key substrate in cross-coupling (e.g., Heck reaction) | youtube.comwikipedia.org | |

| Fundamental unit for building complex molecules | fiveable.me |

Research Gaps and Opportunities for this compound

Despite the well-documented importance of the isoquinoline scaffold and the synthetic utility of nitro and vinyl groups, a comprehensive investigation into the specific compound This compound is conspicuously absent from the scientific literature. Searches for dedicated research on its synthesis, reactivity, and properties yield information on related analogues, such as 5-nitroisoquinoline (B18046) or vinyl-substituted isoquinolines, but not on the target compound itself. researchgate.netnih.govchemsrc.com This represents a significant research gap.

The absence of established synthetic routes and reactivity data presents a clear opportunity for original research. The development of a robust synthesis for this compound would provide the chemical community with a novel and potentially powerful building block. The compound's unique arrangement of functional groups suggests several promising avenues for exploration:

Orthogonal Reactivity: The nitro and vinyl groups offer distinct reactive sites that could potentially be addressed sequentially. For example, the vinyl group could undergo a cross-coupling reaction, followed by the chemical modification of the nitro group (e.g., reduction to an amine).

Polymer Science: The vinyl functionality could be exploited for the creation of novel isoquinoline-based polymers. These materials could possess interesting photophysical or conductive properties, given the aromatic nature of the core scaffold.

Medicinal Chemistry: The compound could serve as a versatile precursor for creating libraries of new isoquinoline derivatives. The nitro group's electron-withdrawing effect could influence the reactivity of the isoquinoline ring, while its reduction to an amine would provide a key site for further diversification, a common strategy in drug discovery. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C11H8N2O2 |

|---|---|

Molecular Weight |

200.19 g/mol |

IUPAC Name |

4-ethenyl-5-nitroisoquinoline |

InChI |

InChI=1S/C11H8N2O2/c1-2-8-6-12-7-9-4-3-5-10(11(8)9)13(14)15/h2-7H,1H2 |

InChI Key |

QNCOGYXNZRUVCC-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C2C(=CN=C1)C=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 5 Nitro 4 Vinylisoquinoline

Strategies for Isoquinoline (B145761) Core Formation

The construction of the isoquinoline nucleus is a cornerstone of organic synthesis, with numerous methods developed to afford substituted isoquinolines. These strategies often leverage catalytic processes that enable the formation of the bicyclic ring system from readily available starting materials.

Palladium-Catalyzed Cyclizations and Coupling Reactions

Palladium catalysis is a powerful tool for the synthesis of isoquinoline derivatives. These methods often involve C-H activation and C-N bond formation to construct the heterocyclic ring. researchgate.netrsc.org For instance, a common approach involves the cyclization of N-acyl hydrazones with vinyl azides. This protocol allows for the preparation of various substituted isoquinolines in moderate to good yields. researchgate.net While not explicitly demonstrated for a 4-vinyl substituted isoquinoline, this methodology's tolerance for diverse functional groups suggests its potential applicability. Another palladium-catalyzed approach involves the insertion of carbon dioxide into vinylaziridines to form 5-vinyloxazolidinones, which are valuable precursors for various nitrogen-containing heterocycles. bristol.ac.uk

Table 1: Examples of Palladium-Catalyzed Reactions for Heterocycle Synthesis

| Catalyst | Reactants | Product Type | Key Features |

|---|---|---|---|

| Palladium complexes | N-acyl hydrazones, vinyl azides | Substituted isoquinolines | C-H activation, C-N bond cleavage researchgate.net |

Copper-Catalyzed Cyclization Approaches

Copper-catalyzed reactions represent an economical and efficient alternative for the synthesis of nitrogen-containing heterocycles. These methods can proceed through various mechanisms, including oxidative cyclization. For example, the visible-light-induced and copper-catalyzed oxidative cyclization of substituted o-aminophenylacetylenes provides access to quinoline (B57606) and indole (B1671886) derivatives, and similar principles can be extended to isoquinoline synthesis. rsc.org Copper catalysis is also effective in the alkylation of nitroalkanes, demonstrating its utility in forming C-C bonds and incorporating nitro functionalities, which could be relevant in a multi-step synthesis of the target molecule. nih.govchemrxiv.org

Rhodium(III)-Catalyzed C-H Activation and Annulation

Rhodium(III)-catalyzed C-H activation has emerged as a robust strategy for the construction of isoquinolone scaffolds, which can be precursors to isoquinolines. organic-chemistry.orgrsc.org These reactions often utilize a directing group to guide the regioselective C-H activation of an aromatic ring, followed by annulation with an alkyne or alkene. organic-chemistry.orgrsc.orgwhiterose.ac.uknih.gov For example, the reaction of O-pivaloyl benzhydroxamic acids with propene gas, catalyzed by a rhodium complex, can yield 4-methyl-substituted dihydroisoquinolones with good regioselectivity. nih.gov The vinyl group could potentially be introduced by using an appropriate vinyl-containing coupling partner or by subsequent modification of a substituent at the 4-position.

Table 2: Rhodium(III)-Catalyzed Synthesis of Isoquinolone Derivatives

| Catalyst Precursor | Reactants | Product | Reference |

|---|---|---|---|

| [CpRhCl2]2 | N-(pivaloyloxy)benzamides, ethylene (B1197577)/propyne | 3,4-dihydroisoquinolones/3-methylisoquinolones | organic-chemistry.org |

| [CpRhCl2]2 | Benzoylhydrazines, alkynes | Isoquinolones | rsc.org |

Manganese(II)-Catalyzed Oxidative Radical Cascade Reactions

Manganese catalysis offers a cost-effective and environmentally friendly approach to the synthesis of complex molecules through radical cascade reactions. An efficient manganese(II)-catalyzed oxidative radical cascade reaction has been developed for the modular synthesis of multi-substituted isoquinolines from vinyl isocyanides and hydrazines. rsc.org This method allows for the introduction of a wide range of substituents. Additionally, manganese(III)-mediated oxidative radical cascades have been employed in the synthesis of complex polycyclic structures, highlighting the potential of manganese catalysis in constructing intricate molecular architectures. nih.gov

Multicomponent Reaction Protocols for Isoquinoline Derivatization

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product. These reactions are atom-economical and can rapidly generate molecular diversity. While a specific MCR for 5-Nitro-4-vinylisoquinoline is not documented, various MCRs are known for the synthesis of highly substituted isoquinoline and related heterocyclic systems. These protocols offer a convergent approach to assemble the core structure with desired functionalities in a single step.

Regioselective Introduction of the Nitro Group at the 5-Position

The introduction of a nitro group onto the isoquinoline ring is typically achieved through electrophilic aromatic substitution. The position of nitration is highly dependent on the reaction conditions and the electronic nature of the isoquinoline ring.

Nitration of isoquinoline with a mixture of fuming nitric acid and concentrated sulfuric acid predominantly yields 5-nitroisoquinoline (B18046). thieme-connect.de At 0°C, the reaction gives 5-nitroisoquinoline and 8-nitroisoquinoline (B1594253) in a 90:10 ratio, respectively. thieme-connect.de This high regioselectivity for the 5-position is attributed to the fact that the reaction proceeds through the N-protonated isoquinolinium ion. In this activated species, the benzene (B151609) ring is more susceptible to electrophilic attack than the electron-deficient pyridine (B92270) ring, with the 5- and 8-positions being the most favorable sites for substitution. stackexchange.com

A one-pot procedure has also been developed for the synthesis of 5-bromo-8-nitroisoquinoline, which involves the bromination of isoquinoline followed by nitration without isolation of the intermediate. orgsyn.org This highlights the feasibility of sequential functionalization of the isoquinoline core. Regiospecific nitration can also be achieved via Reissert compounds. For example, 2-benzoyl-1-cyano-1,2-dihydroisoquinoline can be converted to 4-nitroisoquinoline-1-carboxylic acid, demonstrating that the presence of other functional groups can influence the position of nitration. elsevierpure.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5-Nitroisoquinoline |

| 8-Nitroisoquinoline |

| 4-Nitroisoquinoline-1-carboxylic acid |

| 5-Bromo-8-nitroisoquinoline |

| 2-Benzoyl-1-cyano-1,2-dihydroisoquinoline |

| 3,4-dihydroisoquinolones |

| 3-methylisoquinolones |

Electrophilic Nitration Pathways

Electrophilic aromatic substitution is a fundamental method for introducing a nitro group onto an aromatic ring. masterorganicchemistry.comyoutube.com The reaction typically involves the use of nitric acid in the presence of a strong acid catalyst, such as sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comchemguide.co.uklibretexts.org

When considering the nitration of 4-vinylisoquinoline, the directing effects of both the vinyl group and the heterocyclic nitrogen atom must be taken into account. The isoquinoline ring system is deactivated towards electrophilic attack. The nitration of isoquinoline itself typically yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline. The presence of the vinyl group at the C4 position, which is an activating group, would further influence the regiochemical outcome of the nitration.

The general mechanism involves the attack of the π-electron system of the isoquinoline ring on the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion. youtube.com Subsequent deprotonation by a weak base, such as water, restores aromaticity and yields the nitro-substituted product. youtube.com

Table 1: Typical Conditions for Electrophilic Nitration

| Reagent/Parameter | Condition | Purpose |

|---|---|---|

| Nitrating Agent | Concentrated HNO₃ | Source of the nitro group. |

| Catalyst | Concentrated H₂SO₄ | Generates the nitronium ion (NO₂⁺). libretexts.org |

| Temperature | 0-50°C | Controlled to prevent over-nitration. chemguide.co.uk |

This table represents typical conditions for electrophilic nitration of aromatic compounds and is presented as a plausible pathway for the nitration of a 4-vinylisoquinoline precursor.

Radical Nitration Approaches

Radical nitration offers an alternative to electrophilic pathways for introducing a nitro group. These methods often employ radical initiators and a source of the nitro radical (•NO₂). While less common for isoquinoline systems, radical nitration can sometimes provide different regioselectivity compared to electrophilic methods, potentially favoring substitution at positions that are not electronically activated towards electrophilic attack. The specific reagents and conditions for radical nitration of a 4-vinylisoquinoline precursor are not well-documented and would require significant experimental investigation.

Nucleophilic Aromatic Substitution Strategies for Nitro Group Incorporation

Nucleophilic aromatic substitution (SNAᵣ) provides a powerful method for functionalizing aromatic rings, particularly those that are electron-deficient. wikipedia.org The isoquinoline nucleus, especially when bearing electron-withdrawing groups, is susceptible to nucleophilic attack. While typically used to displace a leaving group like a halide, certain SNAᵣ reactions can substitute a hydrogen atom, a process known as Nucleophilic Substitution of Hydrogen (SₙH).

Research on 5-nitroisoquinoline has demonstrated its reactivity in SₙH reactions. nih.govdoaj.orgnih.gov For instance, the amidation of 5-nitroisoquinoline can occur at the C6 position through an oxidative SₙH pathway. nih.govresearchgate.netresearchgate.net This involves the attack of a nucleophile (an amide anion) on the electron-deficient isoquinoline ring to form a σH adduct, which is then oxidized to yield the substituted product. nih.gov Although this specific example details the addition of an amino group rather than a nitro group, it illustrates the principle of functionalizing an already nitrated isoquinoline core via nucleophilic attack.

The direct introduction of a nitro group via a nucleophilic mechanism onto a 4-vinylisoquinoline precursor is less conventional, as it would require a nucleophilic nitrating agent. A more plausible strategy involves starting with a suitably substituted isoquinoline, such as one with a good leaving group at the 5-position, and displacing it with a nitrite (B80452) salt. The success of such a reaction would be highly dependent on the activation of the ring by other substituents. wikipedia.orglibretexts.org

Stereo- and Regioselective Installation of the Vinyl Group at the 4-Position

Several modern cross-coupling and olefination reactions are available for the precise installation of a vinyl group onto the isoquinoline scaffold.

Wittig-Type Olefination Reactions

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones. masterorganicchemistry.comorganic-chemistry.org This reaction involves the treatment of a carbonyl compound with a phosphorus ylide (a Wittig reagent). libretexts.orglibretexts.org To synthesize this compound via this route, a plausible precursor would be 5-nitroisoquinoline-4-carbaldehyde.

The synthesis of the required phosphorus ylide typically starts with the reaction of triphenylphosphine (B44618) with a methyl halide (e.g., methyl bromide) to form a phosphonium (B103445) salt. masterorganicchemistry.com This salt is then deprotonated with a strong base, such as n-butyllithium, to generate the reactive ylide. masterorganicchemistry.com The ylide then reacts with the 5-nitroisoquinoline-4-carbaldehyde. The mechanism proceeds through a nucleophilic attack of the ylide on the aldehyde's carbonyl carbon, leading to a betaine (B1666868) intermediate which then forms a four-membered oxaphosphetane ring. libretexts.org This intermediate subsequently collapses to form the desired alkene (the vinyl group) and triphenylphosphine oxide. masterorganicchemistry.com A key advantage of the Wittig reaction is the unambiguous placement of the double bond. libretexts.org

Table 2: General Scheme for Wittig Olefination

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1. Ylide Formation | Triphenylphosphine, Methyl Halide | Strong Base (e.g., n-BuLi) | Methylenetriphenylphosphorane |

This table outlines the general steps for a Wittig reaction applied to a hypothetical synthesis of the target compound.

Heck-Type Coupling Reactions

The Heck reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. organic-chemistry.org This method is highly effective for the vinylation of aromatic rings. To synthesize this compound, this reaction would typically involve coupling a 4-halo-5-nitroisoquinoline (e.g., 4-bromo- or 4-iodo-5-nitroisoquinoline) with a vinylating agent like ethylene or a vinylboronic acid derivative.

The catalytic cycle of the Heck reaction generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene into the palladium-carbon bond. nih.gov The final step is a β-hydride elimination, which forms the vinyl group and regenerates the palladium catalyst. chim.it The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. organic-chemistry.org The reaction often shows a high tolerance for various functional groups, making it a versatile tool in complex molecule synthesis. organic-chemistry.org

Table 3: Key Components of a Heck Coupling Reaction for Vinylation

| Component | Example | Role |

|---|---|---|

| Substrate | 4-Bromo-5-nitroisoquinoline | Aryl halide partner |

| Coupling Partner | Ethylene, Potassium vinyltrifluoroborate | Source of the vinyl group |

| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Facilitates the C-C bond formation |

| Ligand | Triphenylphosphine (PPh₃), etc. | Stabilizes the palladium catalyst |

| Base | Triethylamine (Et₃N), K₂CO₃ | Neutralizes the HX formed during the reaction |

This table summarizes typical components used in Heck reactions, as would be applied to the synthesis of the target compound.

Olefin Metathesis Approaches

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs' catalysts) or molybdenum (Schrock's catalysts). fiveable.mewikipedia.orgharvard.edu

For the synthesis of this compound, a cross-metathesis reaction could be envisioned. This would involve reacting a 4-alkenyl-5-nitroisoquinoline (where the alkenyl group is larger than vinyl, e.g., an allyl group) with ethylene gas. The catalyst would facilitate the cleavage of the double bonds in both starting materials and their recombination to form the desired terminal vinyl group and a volatile alkene byproduct, which helps to drive the reaction to completion. The functional group tolerance of modern metathesis catalysts makes this a plausible, albeit less common, approach for this specific transformation. raineslab.com

Sequential and Convergent Synthesis Strategies

The creation of this compound can be approached through two primary strategies: sequential synthesis, where the isoquinoline core is first constructed and then functionalized, and convergent synthesis, where substituted precursors are assembled to form the final molecule with the desired functionalities already in place.

Sequential Synthesis Strategy

A plausible sequential route to this compound would involve the initial formation of the isoquinoline ring, followed by the introduction of the vinyl and nitro groups in a stepwise manner.

Step 1: Halogenation of Isoquinoline. The synthesis could commence with the halogenation of isoquinoline at the 4-position. For instance, treatment of isoquinoline with a suitable brominating agent can yield 4-bromoisoquinoline (B23445).

Step 2: Introduction of the Vinyl Group. The 4-vinyl group can be installed via a palladium-catalyzed cross-coupling reaction. The Heck reaction, Suzuki coupling, or Stille coupling are all viable methods. For example, a Heck reaction between 4-bromoisoquinoline and ethylene, or a Suzuki coupling with a vinylboronic acid derivative, would yield 4-vinylisoquinoline. nrochemistry.comresearchgate.net

Step 3: Nitration. The final step would be the nitration of 4-vinylisoquinoline. Electrophilic nitration of isoquinoline typically results in a mixture of 5-nitro and 8-nitro isomers. harvard.eduresearchgate.net Therefore, direct nitration of 4-vinylisoquinoline would likely produce a mixture of this compound and 8-Nitro-4-vinylisoquinoline, necessitating a challenging separation process. The directing effects of the existing vinyl group would also influence the regioselectivity of this step.

| Reaction | Reagents and Conditions | Product | Key Considerations |

| Halogenation | Isoquinoline, Brominating Agent (e.g., NBS) | 4-Bromoisoquinoline | Control of regioselectivity to favor the 4-position. |

| Vinylation (Heck) | 4-Bromoisoquinoline, Ethylene, Pd Catalyst, Base | 4-Vinylisoquinoline | Optimization of catalyst and reaction conditions for high yield. |

| Vinylation (Suzuki) | 4-Bromoisoquinoline, Vinylboronic acid derivative, Pd Catalyst, Base | 4-Vinylisoquinoline | Availability and stability of the vinylboron reagent. researchgate.net |

| Nitration | 4-Vinylisoquinoline, HNO₃, H₂SO₄ | Mixture of this compound and 8-Nitro-4-vinylisoquinoline | Poor regioselectivity leading to isomeric mixtures and difficult separation. harvard.eduresearchgate.net |

Convergent Synthesis Strategy

A convergent approach offers the potential for greater control over the final substitution pattern, thereby avoiding the problematic isomer separation associated with the sequential strategy. Classic isoquinoline ring-forming reactions, such as the Pomeranz-Fritsch or Bischler-Napieralski reactions, could be adapted for this purpose.

Pomeranz-Fritsch Reaction Approach: This method involves the acid-catalyzed cyclization of a benzalaminoacetal. thermofisher.comchemistry-reaction.comwikipedia.org A convergent synthesis of this compound could theoretically begin with a suitably substituted benzaldehyde, namely 3-nitro-2-vinylbenzaldehyde. Condensation of this aldehyde with aminoacetaldehyde diethyl acetal (B89532) would form the necessary Schiff base, which upon acid-catalyzed cyclization and aromatization, would yield the target molecule. The primary challenge in this route is the synthesis of the requisite 3-nitro-2-vinylbenzaldehyde, for which a direct and high-yielding preparation is not readily available.

Bischler-Napieralski Reaction Approach: This reaction involves the cyclization of a β-phenylethylamide. rsc.orgwikipedia.orgjk-sci.com For the synthesis of this compound, a potential precursor would be N-acetyl-2-(2-nitro-3-vinylphenyl)ethylamine. This substituted phenethylamine (B48288), upon treatment with a dehydrating agent like phosphorus oxychloride, would undergo cyclization to form a dihydroisoquinoline intermediate. Subsequent dehydrogenation would then yield the final aromatic product. The synthesis of the starting phenethylamine derivative with the correct substitution pattern is a critical and non-trivial step in this proposed pathway.

| Convergent Strategy | Key Precursor | Ring-Forming Reaction | Advantages | Challenges |

| Pomeranz-Fritsch | 3-Nitro-2-vinylbenzaldehyde | Acid-catalyzed cyclization of a benzalaminoacetal | Potentially high regioselectivity. | Synthesis of the starting aldehyde is difficult. thermofisher.comchemistry-reaction.comwikipedia.org |

| Bischler-Napieralski | N-acetyl-2-(2-nitro-3-vinylphenyl)ethylamine | Intramolecular cyclization of a phenylethylamide | Well-established reaction for isoquinoline synthesis. | Synthesis of the substituted phenethylamine precursor is complex. rsc.orgwikipedia.orgjk-sci.com |

Green Chemistry Considerations in Synthesis Development

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org These principles can be applied to the synthesis of this compound, particularly in the context of the palladium-catalyzed cross-coupling reactions proposed in the sequential strategy.

Sustainable Solvents:

Traditional palladium-catalyzed reactions often employ toxic and volatile organic solvents. organic-chemistry.org Research has focused on replacing these with more environmentally benign alternatives. For Suzuki-Miyaura couplings, water has been explored as a reaction medium, often with the aid of surfactants to facilitate the reaction between the organic substrates and the aqueous phase. thermofisher.comdrugfuture.com Other green solvents that have been investigated for Suzuki and Heck reactions include 2-methyltetrahydrofuran (B130290) (2-Me-THF) and t-amyl alcohol. wikipedia.orgrsc.org The use of N-hydroxyethylpyrrolidone (HEP) in combination with water and a base has also been shown to be an effective and greener solvent system for cross-coupling reactions. chemistry-reaction.com

Catalyst Efficiency and Recyclability:

Palladium is a precious and costly metal, making the efficiency and recyclability of the catalyst a key green chemistry consideration. acs.org Efforts have been made to develop highly active catalysts that can be used at low loadings, thereby reducing the amount of metal required. researchgate.net Furthermore, the development of heterogeneous catalysts, where the palladium is supported on a solid material, can facilitate easier separation and recycling of the catalyst from the reaction mixture. chemisgroup.us The use of recyclable catalytic systems contributes to a more sustainable and cost-effective synthetic process. thermofisher.com

Energy Efficiency:

Many chemical reactions require significant energy input in the form of heating. The use of microwave irradiation has been explored as a more energy-efficient alternative to conventional heating for some palladium-catalyzed reactions. researchgate.net Microwave-assisted synthesis can often lead to shorter reaction times and improved yields, contributing to a more sustainable process.

| Green Chemistry Principle | Application in Synthesis of this compound | Examples from Literature |

| Use of Safer Solvents | Replacing traditional organic solvents in palladium-catalyzed vinylation with water or bio-based solvents. | Use of water with surfactants, 2-Me-THF, t-amyl alcohol, and HEP/water mixtures. thermofisher.comchemistry-reaction.comwikipedia.orgrsc.orgdrugfuture.com |

| Catalyst Efficiency | Employing highly active palladium catalysts at low concentrations to minimize metal waste. | Development of palladacycle catalysts for use in neat water at low loadings. drugfuture.com |

| Catalyst Recyclability | Utilizing heterogeneous palladium catalysts that can be easily recovered and reused. | Supported palladium catalysts on various materials. chemisgroup.us |

| Energy Efficiency | Applying microwave irradiation to reduce reaction times and energy consumption in the vinylation step. | Microwave-assisted Heck reactions. researchgate.net |

Chemical Reactivity and Transformation Studies of 5 Nitro 4 Vinylisoquinoline

Reactions Involving the Vinyl Moiety

The vinyl group in 5-Nitro-4-vinylisoquinoline is anticipated to be the primary site for a variety of addition and transformation reactions. Its reactivity is significantly influenced by the electronic effects of the nitro-substituted isoquinoline (B145761) ring.

Cycloaddition Reactions (e.g., Diels-Alder)

The vinyl group of this compound is expected to function as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. The presence of the electron-withdrawing 5-nitroisoquinoline (B18046) system activates the vinyl group, making it more electrophilic and thus a better dienophile for reactions with electron-rich dienes. This is analogous to the reactivity of other nitrostyrene derivatives, which are known to be effective dienophiles.

The reaction would involve the concerted addition of a conjugated diene across the double bond of the vinyl group to form a six-membered ring. The regioselectivity and stereoselectivity of such reactions would be governed by the electronic and steric properties of both the diene and the dienophile.

Table 1: Predicted Diels-Alder Reactions of this compound

| Diene | Expected Product |

|---|---|

| 1,3-Butadiene | A tetrahydro-dibenz[f]isoquinoline derivative |

| Cyclopentadiene | A tetracyclic adduct with a norbornene moiety |

| 2,3-Dimethyl-1,3-butadiene | A dimethyl-substituted tetrahydro-dibenz[f]isoquinoline |

It is important to note that styrenic compounds can also, under certain conditions, participate in dehydrogenative Diels-Alder reactions, which could lead to the formation of fully aromatized naphthalene-like structures fused to the isoquinoline core wikipedia.org.

Hydrogenation and Reduction Transformations

The vinyl group is susceptible to catalytic hydrogenation. This reaction would reduce the carbon-carbon double bond to a single bond, converting the vinyl group into an ethyl group. This transformation would yield 5-Nitro-4-ethylisoquinoline. A variety of catalysts are commonly employed for the hydrogenation of alkenes, and the choice of catalyst and reaction conditions can influence the selectivity of the reduction, especially in the presence of the reducible nitro group.

Table 2: Potential Catalysts for Selective Hydrogenation of the Vinyl Group

| Catalyst | Typical Conditions | Potential Outcome |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas, ambient temperature and pressure | High selectivity for vinyl group reduction |

| Raney Nickel | H₂ gas, elevated temperature and pressure | May also effect reduction of the nitro group |

Careful selection of the catalyst and reaction parameters would be crucial to avoid the simultaneous reduction of the nitro group.

Oxidation Reactions

Oxidative cleavage of the vinyl double bond can be achieved using strong oxidizing agents such as ozone (O₃) followed by a workup step, or potassium permanganate (KMnO₄). This reaction would be expected to cleave the double bond, leading to the formation of 5-nitroisoquinoline-4-carbaldehyde or 5-nitroisoquinoline-4-carboxylic acid, depending on the workup conditions.

Epoxidation of the vinyl group is another plausible oxidation reaction, which would involve the treatment of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding epoxide, 5-Nitro-4-(oxiran-2-yl)isoquinoline.

Halogenation Reactions

The vinyl group is expected to readily undergo electrophilic addition of halogens (e.g., Br₂, Cl₂). This reaction would proceed via a halonium ion intermediate, leading to the formation of a 1,2-dihaloethyl substituent at the 4-position of the isoquinoline ring. For instance, reaction with bromine would yield 4-(1,2-dibromoethyl)-5-nitroisoquinoline. This is a characteristic reaction of alkenes.

Polymerization and Oligomerization Potentials

Similar to other vinylarenes like styrene, this compound possesses the potential to undergo polymerization or oligomerization. This could be initiated by radical, cationic, or anionic initiators. The resulting polymer would feature a polyvinyl backbone with 5-nitroisoquinoline moieties as the pendant groups. The electronic properties conferred by the nitro group could influence the polymerization process and the properties of the resulting polymer. For instance, radical polymerization of 4-vinylpyridine is a known process, suggesting that this compound could behave similarly cmu.edu.

Reactions of the Nitro Group

The nitro group on the isoquinoline ring is a versatile functional group that can undergo several important transformations.

The most common reaction of aromatic nitro groups is their reduction to an amino group. This transformation can be achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., with Pd/C, PtO₂, or Raney Nickel under more forcing conditions than for the vinyl group), or chemical reducing agents like tin(II) chloride (SnCl₂) in acidic media, or iron in acetic acid. The product of this reaction would be 4-vinyl-isoquinolin-5-amine.

Partial reduction of the nitro group can also be envisioned. Under controlled conditions, it may be possible to reduce the nitro group to a nitroso or hydroxylamino intermediate.

Furthermore, the strongly electron-withdrawing nature of the nitro group activates the isoquinoline ring towards nucleophilic aromatic substitution (SNAᵣ). Although the nitro group itself is not typically the leaving group in SNAᵣ reactions on a simple benzene (B151609) ring, its presence can facilitate the displacement of other leaving groups on the ring. In the context of the isoquinoline system, the nitro group at the 5-position significantly lowers the electron density of the aromatic system, making it more susceptible to attack by nucleophiles.

Reduction to Amino, Hydroxylamino, or Azo Derivatives

The reduction of the nitro group on the isoquinoline core is a common transformation that leads to the formation of various nitrogen-containing functional groups, each with its own distinct reactivity and potential for further synthetic elaboration.

Amino Derivatives:

The catalytic hydrogenation of nitroarenes is a widely employed method for the synthesis of the corresponding anilines. In the context of this compound, this transformation would yield 5-Amino-4-vinylisoquinoline. Typical catalysts for this reduction include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction is generally carried out under a hydrogen atmosphere in a suitable solvent such as ethanol, methanol, or ethyl acetate.

However, a significant challenge in the catalytic hydrogenation of nitroquinolines is the potential for over-reduction of the heterocyclic ring, which can lead to the formation of tetrahydroisoquinoline derivatives. Careful control of reaction conditions, such as hydrogen pressure, temperature, and catalyst loading, is crucial to achieve selective reduction of the nitro group while preserving the aromaticity of the isoquinoline core.

| Reagent/Catalyst | Product | Potential Side Products |

| H₂, Pd/C | 5-Amino-4-vinylisoquinoline | 5-Amino-4-ethylisoquinoline, 5-Amino-4-vinyl-1,2,3,4-tetrahydroisoquinoline |

| H₂, PtO₂ | 5-Amino-4-vinylisoquinoline | 5-Amino-4-ethylisoquinoline, 5-Amino-4-vinyl-1,2,3,4-tetrahydroisoquinoline |

| Raney Ni | 5-Amino-4-vinylisoquinoline | 5-Amino-4-ethylisoquinoline, 5-Amino-4-vinyl-1,2,3,4-tetrahydroisoquinoline |

Hydroxylamino Derivatives:

Partial reduction of the nitro group can lead to the formation of the corresponding hydroxylamino derivative. This can often be achieved using milder reducing agents or by carefully controlling the stoichiometry of the reducing agent. For instance, the reduction of nitroarenes with reagents like zinc dust in the presence of ammonium chloride or catalytic transfer hydrogenation with hydrazine hydrate and a catalyst can sometimes be selective for the formation of hydroxylamines. The synthesis of O-(5-nitro-8-quinolyl)-hydroxylamine has been reported, suggesting that the formation of 5-hydroxylamino-4-vinylisoquinoline is a plausible transformation.

Azo Derivatives:

The formation of azo derivatives from nitroaromatics typically involves a multi-step process. One common route involves the reduction of the nitro compound to an amine, followed by diazotization with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This diazonium salt can then be coupled with an electron-rich aromatic compound to form an azo dye. While direct conversion of a nitro group to an azo group is not a standard reaction, the synthesis of azo dyes from quinolin-8-ol has been demonstrated, indicating that isoquinoline derivatives can participate in azo coupling reactions. researchgate.net

Nucleophilic Aromatic Substitution Facilitated by the Nitro Group

The presence of the strongly electron-withdrawing nitro group at the 5-position of the isoquinoline ring significantly activates the aromatic system towards nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the positions ortho and para to the nitro group. In the case of this compound, the positions most susceptible to nucleophilic attack are C-6 and C-8.

A notable example of this reactivity is the direct nucleophilic substitution of hydrogen (SNH) in 5-nitroisoquinoline. This reaction allows for the introduction of various nucleophiles onto the isoquinoline core without the need for a pre-existing leaving group. For instance, the amidation of 5-nitroisoquinoline with amide anions has been reported to proceed at the C-6 and C-8 positions. semanticscholar.org The reaction mechanism involves the addition of the nucleophile to form a σ-complex (Meisenheimer complex), which is stabilized by the nitro group. Subsequent oxidation of this intermediate restores the aromaticity of the ring, resulting in the substitution product.

| Nucleophile | Position of Substitution | Product |

| Amide Anions (e.g., from p-methylbenzamide) | C-6 and C-8 | N-(5-nitroisoquinolin-6-yl)-4-methylbenzamide and N-(5-nitroisoquinolin-8-yl)-4-methylbenzamide |

| Urea Anions | C-6 and C-8 | 1,1-Dialkyl-3-(5-nitroisoquinolin-8-yl)ureas and 5-nitrosoisoquinoline-6-amine derivatives |

The presence of the vinyl group at the 4-position may sterically hinder the approach of nucleophiles to the C-5 position, although electronic effects on the reactivity at C-6 and C-8 are expected to be less significant.

Denitration Reactions

Denitration, the removal of a nitro group from an aromatic ring, can be a useful synthetic transformation. Several methods have been developed for the denitration of nitroarenes, which could potentially be applied to this compound.

Reductive Denitration:

Transition-metal-catalyzed reductive denitration offers a direct method for the cleavage of the C-NO₂ bond. For example, palladium-catalyzed reactions using a mild reductant like propan-2-ol have been shown to be effective for a broad range of nitroarenes. nih.gov These conditions are often compatible with various functional groups, which would be advantageous for a molecule like this compound, as the vinyl group would likely be preserved.

Photochemical Denitration:

A transition-metal-free photochemical process for the reductive denitration of nitroarenes has also been developed. rsc.org This method offers a mild and practical approach for converting nitroarenes to their denitrated counterparts and demonstrates broad functional group tolerance.

| Method | Reagents/Conditions | Product |

| Reductive Denitration | Pd catalyst, Propan-2-ol | 4-vinylisoquinoline |

| Photochemical Denitration | Photochemical irradiation | 4-vinylisoquinoline |

Transformations of the Isoquinoline Heterocycle

Electrophilic Aromatic Substitution on the Isoquinoline Core

Electrophilic aromatic substitution (SEAr) reactions on the isoquinoline ring are influenced by the directing effects of the nitrogen atom and any existing substituents. In unsubstituted isoquinoline, electrophilic attack generally occurs on the benzene ring at positions 5 and 8. shahucollegelatur.org.in

The presence of the 5-nitro group, a strong deactivating group, will significantly decrease the rate of electrophilic substitution on the benzene ring of this compound. The nitro group directs incoming electrophiles to the meta positions (C-6 and C-8). However, since position 8 is already a site of preferential substitution in isoquinoline, electrophilic attack at this position might still be observed, albeit under forcing conditions.

The vinyl group at C-4 is an activating group and would direct electrophiles to its ortho and para positions within the pyridine (B92270) ring (C-3 and C-5). However, electrophilic substitution on the pyridine ring of isoquinoline is generally disfavored due to the electron-withdrawing nature of the nitrogen atom. Therefore, any electrophilic substitution is most likely to occur on the benzene ring, despite the deactivating effect of the nitro group.

Nucleophilic Additions to the Isoquinoline Ring

The isoquinoline ring is susceptible to nucleophilic addition, particularly at the C-1 position. This is due to the electron-withdrawing effect of the nitrogen atom, which polarizes the C1=N double bond. The addition of strong nucleophiles, such as organolithium reagents or Grignard reagents, to isoquinoline typically occurs at the C-1 position to give 1-substituted-1,2-dihydroisoquinolines. quimicaorganica.orgquora.com

In this compound, the strong electron-withdrawing effect of the 5-nitro group would further enhance the electrophilicity of the isoquinoline ring, making it even more susceptible to nucleophilic addition. While the primary site of attack is expected to remain C-1, the electronic influence of the nitro group might also activate other positions. The vinyl group at C-4 could potentially influence the regioselectivity of the addition through steric hindrance at the C-3 position.

| Nucleophile | Expected Product |

| R-Li (Organolithium) | 1-Alkyl/Aryl-5-nitro-4-vinyl-1,2-dihydroisoquinoline |

| R-MgBr (Grignard) | 1-Alkyl/Aryl-5-nitro-4-vinyl-1,2-dihydroisoquinoline |

| NaBH₄ | 5-Nitro-4-vinyl-1,2,3,4-tetrahydroisoquinoline (reduction of the pyridine ring) |

Ring-Opening Reactions

Ring-opening reactions of the isoquinoline core are generally not facile and require specific structural features or harsh reaction conditions. For N-aryl-1,2,3,4-tetrahydroisoquinolines, ring-opening has been observed upon treatment with reagents like N-bromosuccinimide (NBS). researchgate.net However, for an aromatic system like this compound, such reactions are less common.

Cleavage of the isoquinoline ring typically requires oxidative conditions that can break the aromatic system. For example, strong oxidizing agents like potassium permanganate can lead to the degradation of the ring system. The presence of the nitro group in 5-nitroisoquinoline has been shown to direct the oxidative cleavage to the pyridine ring, affording phthalic acid derivatives. shahucollegelatur.org.in It is plausible that under vigorous oxidative conditions, this compound would undergo a similar ring-opening, although the vinyl group would also be susceptible to oxidation.

Article Generation Incomplete

Following a comprehensive search for scientific literature pertaining to the chemical reactivity and transformation studies of This compound , it has been determined that there is insufficient available data to generate the requested article sections on "Oxidative Transformations of the Nitrogen Heterocycle" and "Cascade and Domino Reactions Incorporating Multiple Functional Groups."

The search for specific research findings, including detailed experimental data and reaction tables for this compound, did not yield any relevant results. General information on the oxidation of the isoquinoline core and cascade reactions of related nitro-aromatic or vinyl-substituted compounds is available. However, this general knowledge cannot be extrapolated to create a scientifically accurate and detailed report on the specific chemical behavior of this compound without dedicated studies on this particular compound.

Therefore, in adherence to the principles of scientific accuracy and the strict constraints of the user's request, the generation of the specified article content cannot be completed at this time due to the absence of the necessary foundational research data in the public domain.

Derivatization Strategies and Analogue Development

Functionalization of the Vinyl Group for Extended Conjugation or Side-Chain Modifications

The vinyl group at the 4-position of the 5-nitroisoquinoline (B18046) scaffold serves as a versatile handle for a variety of chemical transformations. These modifications are crucial for extending the conjugated system of the molecule or for introducing new side-chains, which can significantly alter its chemical and physical properties.

Formation of Organometallic Derivatives

The creation of organometallic derivatives from vinyl-substituted aza-aromatic compounds is a well-established strategy for further functionalization. Palladium-catalyzed cross-coupling reactions are particularly prominent in this regard. Reactions such as the Heck, Suzuki, Stille, and Negishi couplings allow for the formation of new carbon-carbon bonds at the vinyl group.

The Heck reaction , for instance, involves the palladium-catalyzed coupling of the vinyl group with an aryl or vinyl halide. researchgate.netorganic-chemistry.orglibretexts.orgyoutube.com This reaction extends the π-system of the isoquinoline (B145761) core. Similarly, the Suzuki reaction utilizes an organoboron reagent to couple with the vinyl moiety, offering a robust method for creating biaryl linkages or introducing alkyl, alkenyl, or alkynyl groups. organic-chemistry.orgyoutube.comexpresspolymlett.comlibretexts.org The Stille reaction employs organotin compounds, wikipedia.orgorgsyn.orgharvard.eduorganic-chemistry.orglibretexts.org while the Negishi coupling makes use of organozinc reagents, wikipedia.orgsynarchive.comorganic-chemistry.orgcommonorganicchemistry.com both providing alternative and sometimes complementary routes to new analogues. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination at the palladium center. libretexts.org

Table 1: Palladium-Catalyzed Cross-Coupling Reactions for Vinyl Group Functionalization

| Reaction | Coupling Partner | Catalyst System (Typical) | Key Features |

|---|---|---|---|

| Heck Reaction | Aryl/Vinyl Halide or Triflate | Pd(0) catalyst, Base | Forms substituted alkenes. |

| Suzuki Coupling | Organoboron Reagent (e.g., boronic acid) | Pd(0) catalyst, Base | Tolerates a wide range of functional groups. |

| Stille Coupling | Organotin Reagent (Organostannane) | Pd(0) catalyst | Stable reagents, but tin toxicity is a concern. |

| Negishi Coupling | Organozinc Reagent | Pd(0) or Ni(0) catalyst | High reactivity of organozinc reagents. |

Chemical Modifications of the Nitro Group for Diverse Functionalities

The nitro group at the 5-position is a strong electron-withdrawing group that significantly influences the reactivity of the isoquinoline ring. It also serves as a synthetic precursor for a variety of other functional groups, thereby enabling the synthesis of a diverse library of derivatives.

Synthesis of Amine, Amide, and Urea Derivatives

A common and synthetically valuable transformation of the nitro group is its reduction to an amine. This amino group can then be further derivatized to form amides and ureas, introducing a range of functionalities that can participate in hydrogen bonding and other molecular interactions.

Research on 5-nitroisoquinoline has demonstrated the direct nucleophilic substitution of hydrogen (SNH) to introduce amide and urea functionalities. This method allows for the formation of C-N bonds without the need for pre-functionalization of the aromatic ring. For example, the reaction of 5-nitroisoquinoline with N-anions of aromatic amides can lead to the corresponding N-(5-nitroisoquinolinyl)amides. The regioselectivity of these reactions can be influenced by the reaction conditions.

Furthermore, the reduction of the nitro group to an amine provides a key intermediate. This amine can then be acylated with various carboxylic acid derivatives to yield a wide array of amide analogues. Alternatively, reaction with isocyanates or other carbamoylating agents can produce urea derivatives.

Substitution and Functionalization of the Isoquinoline Ring System

Beyond the vinyl and nitro groups, the isoquinoline ring itself can be a target for further functionalization. This allows for the fine-tuning of the electronic properties and steric profile of the molecule.

Synthesis of Complex Polycyclic Systems Incorporating the Isoquinoline Motif

The vinyl group of 5-Nitro-4-vinylisoquinoline is a key functional group for the construction of more complex, polycyclic systems. Cycloaddition reactions, in particular, offer a powerful means to build additional rings onto the isoquinoline framework.

The vinyl group can act as a dienophile in Diels-Alder reactions . nih.govmdpi.comnih.govbeilstein-journals.orgmdpi.com In this [4+2] cycloaddition, a conjugated diene reacts with the vinyl group to form a new six-membered ring. The presence of the electron-withdrawing nitro group can activate the vinyl group as a dienophile, potentially facilitating these reactions.

Another important class of reactions is the 1,3-dipolar cycloaddition . nih.govwikipedia.orgnih.govqu.edu.samdpi.com Here, a 1,3-dipole reacts with the vinyl dipolarophile to form a five-membered heterocyclic ring. The specific type of 1,3-dipole used will determine the nature of the resulting fused ring system. These reactions provide a versatile entry into a wide range of novel polycyclic architectures based on the this compound scaffold.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Spectroscopic and Structural Elucidation in Advanced Chemical Research

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise connectivity and spatial arrangement of atoms in a molecule. researchgate.net For 5-Nitro-4-vinylisoquinoline, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be crucial for a complete structural assignment.

In a hypothetical ¹H NMR spectrum, the protons of the vinyl group would give rise to a characteristic set of signals, typically a doublet of doublets for each of the geminal and cis/trans coupled protons. The aromatic protons on the isoquinoline (B145761) ring system would appear further downfield, with their chemical shifts and coupling patterns influenced by the electron-withdrawing nitro group and the vinyl substituent.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in unambiguously assigning these proton signals and correlating them to their directly attached carbon atoms. google.com A COSY spectrum would reveal the coupling network between adjacent protons, confirming the connectivity within the vinyl group and the aromatic rings. An HSQC spectrum would link each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

Solid-state NMR could provide information about the molecule's conformation and packing in the solid state, especially if suitable crystals for X-ray diffraction are not obtainable. nih.gov

Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H-1' (vinyl) | δ 7.0-7.2 | dd | J = 17.5, 11.0 |

| H-2'a (vinyl) | δ 5.8-6.0 | dd | J = 17.5, 1.5 |

| H-2'b (vinyl) | δ 5.5-5.7 | dd | J = 11.0, 1.5 |

Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-4 (vinyl-substituted) | δ 135-140 |

| C-5 (nitro-substituted) | δ 145-150 |

| Vinyl C-1' | δ 130-135 |

| Vinyl C-2' | δ 115-120 |

High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₁H₈N₂O₂), the expected exact mass would be calculated and compared to the experimentally determined value, typically with an error of less than 5 ppm.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern of this compound would likely involve characteristic losses, such as the loss of the nitro group (NO₂) or cleavage of the vinyl substituent. Analyzing these fragmentation pathways helps to confirm the presence and location of the functional groups.

Hypothetical Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | Description |

|---|---|---|

| [M]+ | 200.0586 | Molecular Ion |

| [M-NO₂]+ | 154.0657 | Loss of nitro group |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, typically in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. The presence of the vinyl group would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and a C=C stretching vibration around 1640 cm⁻¹. The aromatic C-H and C=C stretching vibrations of the isoquinoline ring would also be present.

Hypothetical Vibrational Spectroscopy Data for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibration Type |

|---|---|---|---|

| Aromatic C-H | 3100-3000 | 3100-3000 | Stretch |

| Vinyl C-H | 3080-3010 | 3080-3010 | Stretch |

| Aromatic C=C | 1600-1450 | 1600-1450 | Stretch |

| Vinyl C=C | ~1640 | ~1640 | Stretch |

| Nitro N=O | 1550-1475 (asym) | 1550-1475 (asym) | Stretch |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and torsional angles. youtube.com A successful crystallographic analysis of this compound would reveal the planarity of the isoquinoline ring system and the orientation of the nitro and vinyl substituents relative to the ring.

This technique would also provide insight into the intermolecular interactions, such as π-π stacking or hydrogen bonding, that govern the crystal packing. Such information is critical for understanding the solid-state properties of the compound. As no crystal structure for this compound has been reported, any discussion of its solid-state architecture remains speculative.

Computational Chemistry and Theoretical Investigations of 5 Nitro 4 Vinylisoquinoline

Electronic Structure and Bonding Analysis (e.g., Mulliken Charges, Natural Bond Orbitals)

Electronic structure analysis is fundamental to understanding a molecule's reactivity and properties. Methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to determine the distribution of electron density across the molecule.

Mulliken Population Analysis: This method partitions the total electron density among the atoms in a molecule. While it is one of the oldest and simplest methods, its results can be highly dependent on the basis set used in the calculation. stackexchange.com It provides a qualitative picture of atomic charges. For 5-Nitro-4-vinylisoquinoline, the highly electronegative oxygen and nitrogen atoms of the nitro group and the isoquinoline (B145761) ring are expected to carry significant negative charges.

Natural Bond Orbital (NBO) Analysis: NBO analysis offers a more robust method by localizing orbitals into Lewis-like bonding structures (bonds, lone pairs). stackexchange.com This provides a more chemically intuitive picture of bonding and charge distribution. NBO analysis can reveal hyperconjugative interactions, such as the delocalization of electron density from bonding orbitals to antibonding orbitals, which contribute to molecular stability. In this compound, significant charge transfer is anticipated from the isoquinoline and vinyl moieties towards the strongly electron-withdrawing nitro group.

Disclaimer: The following table contains hypothetical data for this compound, as specific computational studies were not found. The values are illustrative and based on general principles for similar nitroaromatic compounds.

| Atom/Group | Mulliken Charge (Illustrative) | NBO Charge (Illustrative) |

| Nitro Group (NO₂) | -0.45 | -0.38 |

| Vinyl Group (CH=CH₂) | +0.10 | +0.08 |

| Isoquinoline N | -0.30 | -0.25 |

| Carbon attached to NO₂ | +0.20 | +0.18 |

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. The vinyl group in this compound can rotate relative to the isoquinoline ring system. This rotation is not free and is governed by an energy landscape that includes energy minima (stable conformers) and transition states.

Computational methods can map this energy landscape by calculating the molecule's energy as a function of the dihedral angle between the vinyl group and the isoquinoline plane. The results can identify the most stable conformer(s) and the energy barriers to rotation. For this compound, a planar conformation, which maximizes conjugation between the vinyl group and the aromatic system, is likely to be a low-energy state. However, steric hindrance between the vinyl group and the adjacent nitro group could lead to a slightly twisted, non-planar ground state conformation.

Reaction Mechanism Elucidation via Transition State Calculations

Theoretical calculations are invaluable for elucidating reaction mechanisms. By locating and characterizing transition states (the highest energy point along a reaction coordinate), chemists can understand the feasibility and pathways of chemical reactions. For reactions involving this compound, such as cycloadditions or electrophilic additions to the vinyl group, transition state calculations can determine activation energies. pku.edu.cn

For instance, in a potential Diels-Alder reaction where the vinylisoquinoline system acts as a diene, computational models can map the potential energy surface, identify the transition state structure, and calculate the activation barrier. pku.edu.cn This information helps predict reaction rates and understand the factors controlling the reaction's progress. These calculations often reveal whether a reaction is concerted (one step) or stepwise (involving intermediates).

Regioselectivity and Stereoselectivity Predictions using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method for predicting the outcomes of chemical reactions, particularly their regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial orientation of the products). For this compound, DFT can be used to predict the most likely sites for electrophilic or nucleophilic attack.

Local reactivity descriptors, derived from DFT, such as Fukui functions or local softness, can quantify the reactivity of different atoms in the molecule. nih.gov For example, in an electrophilic addition to the vinyl group, DFT calculations could determine which of the two vinyl carbons is more susceptible to attack. Similarly, in cycloaddition reactions, DFT can predict which regioisomer will be the major product by comparing the energies of the different possible transition states. pku.edu.cnnih.gov

Frontier Molecular Orbital Theory (HOMO-LUMO Gap) Studies and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.net The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. scirp.orgirjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. schrodinger.com For this compound, the extended conjugation and the presence of the electron-withdrawing nitro group are expected to lower the LUMO energy and result in a relatively small HOMO-LUMO gap, indicating high reactivity. The spatial distribution of the HOMO and LUMO can also predict sites of reaction; the HOMO is often localized on electron-rich regions, while the LUMO is on electron-poor regions. scirp.org

Disclaimer: The following table provides illustrative HOMO-LUMO energy values typical for conjugated nitroaromatic compounds, as specific calculated data for this compound was not found.

| Parameter | Illustrative Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.95 |

| HOMO-LUMO Gap (ΔE) | 3.90 |

Spectroscopic Property Predictions (e.g., NMR chemical shifts, UV-Vis absorption)

Computational chemistry can accurately predict various spectroscopic properties. Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic transitions that correspond to UV-Vis absorption spectra. physchemres.org By calculating the energies of these transitions and their corresponding oscillator strengths, one can predict the absorption maxima (λ_max). For this compound, the extended π-system is expected to result in strong absorptions in the UV-Vis region.

Similarly, methods like Gauge-Independent Atomic Orbital (GIAO) can be used to predict NMR chemical shifts (¹H and ¹³C). These theoretical predictions are highly valuable for interpreting experimental spectra and confirming molecular structures.

Non-linear Optical (NLO) Properties Theoretical Evaluation

Molecules with large π-conjugated systems and significant charge separation, often found in donor-acceptor structures, can exhibit non-linear optical (NLO) properties. These materials have potential applications in optoelectronics and photonics. physchemres.org this compound possesses features conducive to NLO activity: a conjugated system (isoquinoline and vinyl groups) acting as an electron donor/bridge and a strong nitro group as an electron acceptor.

Computational methods can calculate key NLO parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). journaleras.com A large β value is indicative of a strong NLO response. Theoretical evaluation of these properties for this compound would involve DFT calculations to determine its response to an applied electric field, providing insight into its potential as an NLO material. physchemres.orgjournaleras.com

Advanced Applications in Chemical Sciences Excluding Clinical/pharmacological End Use

Role as a Synthetic Intermediate for Structurally Complex Molecules

5-Nitro-4-vinylisoquinoline serves as a valuable intermediate in the synthesis of structurally complex molecules. The vinyl group provides a reactive handle for a variety of chemical transformations, including polymerization, oxidation, and addition reactions. The nitro group, being a strong electron-withdrawing group, can influence the reactivity of the isoquinoline (B145761) ring and can itself be a precursor for other functional groups, such as amines, through reduction.

The presence of these two distinct functional groups allows for orthogonal chemical modifications, enabling the stepwise construction of intricate molecular frameworks. For instance, the vinyl group can undergo Heck coupling to introduce aryl substituents, while the nitro group can be selectively reduced to an amino group, which can then be further functionalized. This multi-faceted reactivity makes this compound a key component in the synthesis of novel heterocyclic compounds with potential applications in materials science and catalysis.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Products |

|---|---|---|

| Vinyl Group | Polymerization | Poly(this compound) |

| Heck Coupling | Aryl-substituted isoquinolines | |

| Dihydroxylation | Isoquinoline-4,5-diols | |

| Nitro Group | Reduction | 5-Aminoisoquinoline derivatives |

Precursor for Advanced Materials

The unique combination of a vinyl group and a nitro group on the isoquinoline scaffold makes this compound a promising precursor for the development of advanced materials with tailored electronic and structural properties.

The vinyl group of this compound allows for its polymerization to form poly(vinylisoquinoline)s. The resulting polymer would possess a conjugated backbone, a key feature for conductive materials. The presence of the electron-withdrawing nitro group on each repeating unit would significantly influence the electronic properties of the polymer, potentially leading to n-type semiconductor behavior. The extent of conjugation and the energy levels of the polymer could be further tuned by copolymerization with other vinyl monomers.

Furthermore, the isoquinoline moiety is known to exhibit fluorescence. mdpi.com The introduction of a nitro group can modulate these fluorescent properties, potentially leading to materials with interesting optical characteristics, such as solvatochromism or applications in organic light-emitting diodes (OLEDs). The specific substitution pattern and the electronic interplay between the nitro group and the isoquinoline ring system are crucial in determining the final optical properties.

In the realm of coordination chemistry, this compound can function as a versatile ligand for the construction of Metal-Organic Frameworks (MOFs) and other coordination polymers. The nitrogen atom of the isoquinoline ring can coordinate to metal centers, forming the nodes of the framework. ossila.commdpi.comresearchgate.net The nitro group, with its potential for hydrogen bonding and dipole interactions, can influence the packing of the framework and its affinity for certain guest molecules. researchgate.netacs.orgacs.org

The vinyl group offers a unique advantage for post-synthetic modification of the MOF. ossila.com After the framework is constructed, the vinyl groups can be chemically altered, for example, through polymerization or click chemistry, to introduce new functionalities or to cross-link the framework for enhanced stability. This approach allows for the creation of highly tailored porous materials with specific properties for applications in gas storage, separation, and catalysis. researchgate.net

Table 2: Potential MOF Applications Utilizing this compound Ligand

| Feature | Application | Rationale |

|---|---|---|

| Porosity and Nitro Functionality | Selective Gas Adsorption | The polar nitro groups can enhance the affinity for polar gases like CO2. researchgate.netacs.org |

| Vinyl Group for Post-Synthetic Modification | Tunable Catalysis | Functional groups can be introduced to create active catalytic sites within the pores. |

Exploration in Sensing Technologies (e.g., chemosensors if electronic properties are tailored)

Isoquinoline derivatives have been explored as fluorescent chemosensors for the detection of various analytes, including metal ions. rsc.orgrsc.orgmdpi.comnih.gov The fluorescence of the isoquinoline core can be quenched or enhanced upon binding to a target analyte. The electronic properties of this compound, influenced by the strong electron-withdrawing nitro group, make it a candidate for the development of novel chemosensors.

The sensitivity and selectivity of an isoquinoline-based sensor can be fine-tuned by modifying the substituents on the ring. The vinyl group in this compound provides a convenient point for attaching specific recognition units that can bind to a target analyte. The change in the electronic environment upon binding would then be transduced into a change in the fluorescence signal of the isoquinoline core. This modular design allows for the rational development of sensors for a wide range of analytical targets.

Contribution to Diversity-Oriented Synthesis Libraries for Chemical Discovery

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. nih.govrsc.orgrsc.orgnih.govacs.org this compound is an excellent scaffold for DOS due to its multiple points of diversification.

Starting from this single precursor, a wide array of derivatives can be generated by exploiting the distinct reactivity of the vinyl and nitro groups, as well as the potential for substitution on the isoquinoline ring itself. For example, a library of compounds could be created by reacting the vinyl group with a set of different reagents, followed by the reduction of the nitro group and subsequent acylation with a diverse set of carboxylic acids. This strategy allows for the rapid generation of a large number of unique molecules, increasing the probability of discovering compounds with novel biological activities or material properties. The rigid isoquinoline core provides a well-defined three-dimensional structure, which is often a desirable feature for biologically active molecules. nih.govrsc.org

Future Research Directions and Outlook

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of highly functionalized isoquinolines often relies on multi-step processes that may involve harsh reaction conditions, expensive catalysts, and the generation of significant chemical waste. Future research will undoubtedly focus on developing greener and more efficient synthetic pathways to 5-Nitro-4-vinylisoquinoline. A primary goal is to improve the atom economy and reduce the environmental impact of the synthesis.

Key areas of investigation will likely include:

Catalytic C-H Activation: Direct functionalization of the isoquinoline (B145761) core through C-H activation would represent a significant leap forward, minimizing the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. The development of a flow-based synthesis for this compound could lead to higher yields and purity.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity and milder reaction conditions.

| Synthetic Strategy | Potential Advantages | Research Focus |

| C-H Activation | Reduced step count, higher atom economy | Development of selective catalysts |

| Flow Chemistry | Improved safety, scalability, and control | Reactor design and optimization |

| Biocatalysis | High selectivity, mild conditions | Enzyme discovery and engineering |

Exploration of Novel Reactivity Patterns and Transformation Pathways

The vinyl and nitro groups on the isoquinoline scaffold of this compound present a rich playground for exploring novel chemical transformations. The interplay between these functional groups can lead to complex and previously inaccessible molecular architectures.

Future investigations will likely target:

Tandem Reactions: Designing one-pot reactions where both the vinyl and nitro groups participate in a cascade of transformations.

Asymmetric Catalysis: Developing methods for the enantioselective transformation of the vinyl group to introduce chirality.

Photoredox Catalysis: Utilizing visible light to initiate novel radical-based reactions involving the nitro and vinyl functionalities.

Computational Design for Targeted Material Properties

Computational chemistry and molecular modeling are powerful tools for predicting the properties of new molecules and materials. In the context of this compound, computational studies can guide the synthesis of derivatives with tailored electronic, optical, and material properties.

Future computational work will likely focus on:

Density Functional Theory (DFT) Calculations: To predict the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives.

Molecular Dynamics (MD) Simulations: To understand the behavior of these molecules in different environments and to predict their bulk material properties.

In Silico Screening: To identify potential applications of this compound derivatives in areas such as organic electronics or as components of functional polymers.

| Computational Method | Predicted Properties | Potential Applications |

| DFT | Electronic structure, reactivity | Organic electronics, catalysis |

| MD Simulations | Bulk material properties | Polymer science, materials design |

| In Silico Screening | Biological activity, material performance | Drug discovery, materials science |

Integration into Automated Synthesis Platforms

The rise of automated synthesis platforms offers the potential to rapidly synthesize and screen libraries of compounds for desired properties. Integrating the synthesis of this compound and its derivatives into such platforms could accelerate the discovery of new functional molecules.

Key aspects of this integration include:

Development of robust and reliable reaction modules for the key synthetic steps.

Integration of in-line analytics to monitor reaction progress and purity.

Application of machine learning algorithms to optimize reaction conditions and predict the properties of new derivatives.

Potential in Interdisciplinary Chemical Research Initiatives

The unique structural features of this compound make it an attractive candidate for exploration in a variety of interdisciplinary research areas. Its potential as a building block for more complex molecules opens doors to collaborations with materials scientists, medicinal chemists, and chemical biologists.

Potential interdisciplinary research directions include:

Development of novel polymers: The vinyl group can be used for polymerization, leading to new materials with unique optical or electronic properties.

Synthesis of biologically active compounds: The isoquinoline core is a common motif in many natural products and pharmaceuticals.